molecular formula C22H28N2O4S2 B12802350 2,2'-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide) CAS No. 96835-56-2

2,2'-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide)

Cat. No.: B12802350
CAS No.: 96835-56-2
M. Wt: 448.6 g/mol
InChI Key: MTWJMYYEMYEHPO-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide) is an organic compound characterized by the presence of two benzamide groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide) typically involves the reaction of benzamide derivatives with disulfide linkages. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The benzamide groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines or thiols can react with the benzamide groups under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2,2’-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein disulfide bonds and their role in protein folding and stability.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide) involves its ability to interact with biological molecules through its disulfide bond. This interaction can lead to the formation or disruption of disulfide bonds in proteins, affecting their structure and function. The compound may also target specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dithiobis(N-methylbenzamide)
  • 2,2’-Dithiobis(N-ethylbenzamide)
  • 2,2’-Dithiobis(N-propylbenzamide)

Uniqueness

2,2’-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide) is unique due to the presence of the dimethylhydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.

Properties

CAS No.

96835-56-2

Molecular Formula

C22H28N2O4S2

Molecular Weight

448.6 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-[[2-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C22H28N2O4S2/c1-21(2,13-25)23-19(27)15-9-5-7-11-17(15)29-30-18-12-8-6-10-16(18)20(28)24-22(3,4)14-26/h5-12,25-26H,13-14H2,1-4H3,(H,23,27)(H,24,28)

InChI Key

MTWJMYYEMYEHPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(C)(C)CO

Origin of Product

United States

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